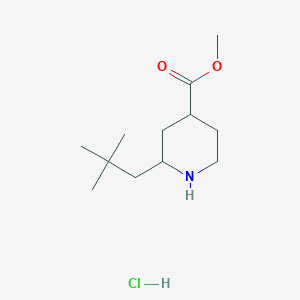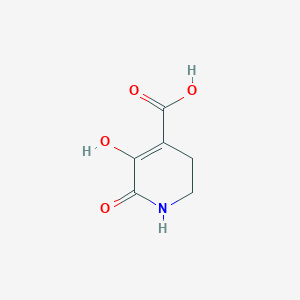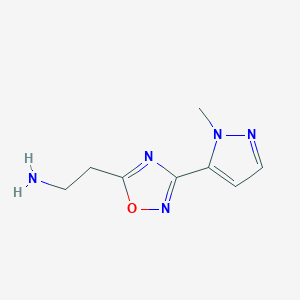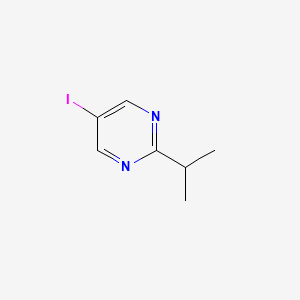
4-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyridine ring, a pyrimidine ring, and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
合成路线和反应条件
4-(吡啶-3-基)-2-(吡咯烷-1-基)嘧啶-5-羧酸的合成通常涉及多步有机合成。一种常见的方法可能包括:
嘧啶环的形成: 从合适的原料开始,如取代的脲或胍,可以通过环化反应形成嘧啶环。
吡啶环的引入: 吡啶环可以通过交叉偶联反应引入,如 Suzuki 或 Heck 偶联,使用合适的吡啶衍生物。
吡咯烷环的连接: 吡咯烷环可以通过亲核取代反应或还原胺化反应引入。
工业生产方法
工业生产方法可能会涉及优化上述合成路线,以最大程度地提高产率和纯度,同时最大程度地降低成本和环境影响。这可能包括使用连续流动反应器、绿色化学原理和可扩展的反应条件。
化学反应分析
反应类型
氧化: 该化合物可能发生氧化反应,特别是在吡咯烷环处,导致形成 N-氧化物或其他氧化衍生物。
还原: 还原反应可能针对吡啶环或嘧啶环,可能导致部分或完全氢化的产物。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢、间氯过氧苯甲酸 (m-CPBA) 和高锰酸钾。
还原: 可以使用还原剂,如氢化铝锂 (LiAlH4) 或氢气与钯催化剂。
取代: 通常使用卤素 (用于亲电取代) 或有机金属试剂 (用于亲核取代) 等试剂。
主要产物
从这些反应中形成的主要产物将取决于使用的具体条件和试剂。例如,氧化可能产生 N-氧化物,而取代可能将各种官能团引入芳香环中。
科学研究应用
4-(吡啶-3-基)-2-(吡咯烷-1-基)嘧啶-5-羧酸可能在各个领域都有应用:
化学: 作为合成更复杂分子的构件。
生物学: 作为生物化学分析中探针或配体的潜在用途。
医药: 由于其结构与已知生物活性化合物相似,因此可能具有治疗应用。
工业: 用于开发新材料或作为化学反应中的催化剂。
作用机制
4-(吡啶-3-基)-2-(吡咯烷-1-基)嘧啶-5-羧酸的作用机制将取决于其具体的生物靶点。它可以与酶、受体或其他蛋白质相互作用,通过结合相互作用调节其活性。确切的分子靶点和途径需要实验验证。
相似化合物的比较
类似化合物
4-(吡啶-3-基)嘧啶衍生物: 这些化合物共用吡啶环和嘧啶环,但缺少吡咯烷环。
2-(吡咯烷-1-基)嘧啶衍生物: 这些化合物共用嘧啶环和吡咯烷环,但缺少吡啶环。
独特性
4-(吡啶-3-基)-2-(吡咯烷-1-基)嘧啶-5-羧酸中同时存在三个环(吡啶、嘧啶和吡咯烷)可能赋予其独特的性质,例如增强对某些生物靶点的结合亲和力或改善药代动力学性质。
属性
分子式 |
C14H14N4O2 |
|---|---|
分子量 |
270.29 g/mol |
IUPAC 名称 |
4-pyridin-3-yl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C14H14N4O2/c19-13(20)11-9-16-14(18-6-1-2-7-18)17-12(11)10-4-3-5-15-8-10/h3-5,8-9H,1-2,6-7H2,(H,19,20) |
InChI 键 |
BVVRETWARCAVCS-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=NC=C(C(=N2)C3=CN=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Chloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11790249.png)




![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11790276.png)
![4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11790284.png)

![3,4,5,6,7,8-Hexahydro-2H-thiopyrano[3,2-c]pyridin-4-ol hydrochloride](/img/structure/B11790292.png)
![2-(Piperazin-1-ylsulfonyl)benzo[d]thiazole](/img/structure/B11790299.png)



